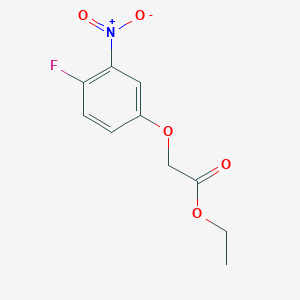

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate

Description

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate is an ester derivative featuring a phenoxy backbone substituted with a fluorine atom at the para-position and a nitro group at the meta-position. The electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents influence electronic distribution, affecting reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-(4-fluoro-3-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHPCGNWDNLUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate typically involves the reaction of 4-fluoro-3-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

[ \text{4-fluoro-3-nitrophenol} + \text{ethyl bromoacetate} \rightarrow \text{Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate} ]

Industrial Production Methods

Industrial production methods for Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Electrophilic Aromatic Substitution: The fluoro and nitro groups on the phenyl ring can participate in further substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Substitution Reagents: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2).

Major Products Formed

Reduction: Ethyl 2-(4-fluoro-3-aminophenoxy)acetate.

Hydrolysis: 2-(4-fluoro-3-nitrophenoxy)acetic acid and ethanol.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluoro group can enhance the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound Name | Substituents | Key Properties |

|---|---|---|

| Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate | -F (para), -NO₂ (meta) | High lipophilicity, electron-deficient |

| Ethyl 2-[5-(4-chlorophenyl)-...] acetate | -Cl (para) | Enhanced halogen bonding |

| Ethyl 2-[2-phenyl-5-(3,4,5-trimethoxy...] | -OCH₃ (meta, para) | Electron-donating, reduced reactivity |

Heterocyclic Derivatives: Triazole vs. Phenoxy Moieties

Triazole-thioacetate derivatives (, Fig. 5) differ significantly due to their sulfur atoms and heterocyclic cores. The triazole ring enables hydrogen bonding and π-π stacking, while the phenoxy group in the target compound may engage in hydrophobic interactions. The thioacetate linkage (C-S-C) in compounds is more resistant to hydrolysis than the oxygen-based ester in the target, suggesting divergent metabolic pathways .

Toxicity Profiles

Ethyl acetate itself exhibits moderate toxicity in zebrafish embryos (LC₅₀ = 0.2% in ), primarily causing yolk sac edema and necrosis. The addition of a fluoronitrophenoxy group likely alters toxicity: fluorine may reduce acute effects by stabilizing the molecule, whereas the nitro group could introduce reactive metabolites.

Antimicrobial and Kinetic Properties

Ethyl acetate extracts from Bacillus thuringiensis () contain diverse antimicrobial compounds, but the target’s nitro group may enhance specificity against bacterial nitroreductases. Kinetic studies (, Table 7) suggest ethyl acetate’s extraction efficiency depends on polarity; the target’s lipophilic substituents could slow diffusion rates compared to simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.